7-Chloroindole

Cannabinoid Research Receptor Pharmacology Medicinal Chemistry

Halogenated indole regioisomers produce divergent bioactivity-using 4-, 5-, or 6-chloroindole where 7-chloro is required compromises target engagement. 7-Chloroindole (CAS 53924-05-3) resolves this: • Preserves CB1 receptor affinity where 4- & 5-chloroindoles cause significant loss • Inhibits V. parahaemolyticus biofilm at 200 μg/mL without affecting planktonic viability (vs. bactericidal 4-chloroindole, MIC 50 μg/mL) • Published 4-step synthesis from 2,3-dihydroindole enables gram-scale access; gateway to 7-substituted indole libraries Supplied ≥98% purity; ambient global shipping.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 53924-05-3
Cat. No. B1661978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroindole
CAS53924-05-3
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=C2
InChIInChI=1S/C8H6ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
InChIKeyWMYQAKANKREQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroindole: Properties and Utility


7-Chloroindole (CAS 53924-05-3) is a halogenated derivative of indole, a core bicyclic aromatic structure found in numerous bioactive natural products and pharmaceuticals. As a member of the chloroindole isomer family, the precise positioning of the chlorine atom at the 7-position on the indole core dictates its distinct chemical reactivity and biological profile, differentiating it from other regioisomers like 4-, 5-, and 6-chloroindole [1]. This white to light yellow crystalline solid (mp 55-58 °C, purity ≥97%) serves primarily as a versatile building block in medicinal chemistry and chemical biology , enabling the synthesis of complex molecules such as 1-methyl-7-chloroindole and glycosylated 7-chloroindole-3-acetamide derivatives .

7-Chloroindole: Isomer Comparison


The position of the chlorine substituent on the indole ring system is not a minor structural nuance; it is a critical determinant of both biological target engagement and synthetic utility. Direct substitution of 7-chloroindole with a different chloroindole regioisomer (e.g., 4-, 5-, or 6-chloroindole) can lead to markedly different outcomes in a given application due to altered steric and electronic properties that impact receptor binding, enzyme inhibition, and reactivity in cross-coupling reactions [1]. The following sections provide specific, quantitative evidence where 7-chloroindole demonstrates a unique profile relative to its closest analogs, justifying its specific procurement over generic, in-class alternatives.

7-Chloroindole: Evidence-Based Differentiation


CB1 Receptor Affinity Retention

In a direct comparative study of MDMB-CHMICA analogs, the 7-chloroindole derivative largely retained binding affinity to the human CB1 receptor, in contrast to the 4- and 5-chloroindole analogs, which exhibited significantly reduced affinity [1].

Cannabinoid Research Receptor Pharmacology Medicinal Chemistry

Antibiofilm Activity in V. parahaemolyticus

Against the marine pathogen Vibrio parahaemolyticus, 7-chloroindole demonstrated a distinct antivirulence profile, inhibiting biofilm formation at a concentration of 200 μg/mL (MIC) without affecting planktonic cell growth, a functional divergence from 4-chloroindole, which was potently bactericidal [1].

Antimicrobial Research Biofilm Inhibition Food Safety

Plant Growth Regulation Patent

A U.S. patent (US4047924) specifically claims a method for regulating plant growth or killing plants using 7-chloro- or 7-bromo-indole, explicitly stating that this specific class of indoles is 'significantly more active' than prior art indoles [1].

Agrochemical Research Plant Biology Herbicide Development

High-Yield Synthesis from 2,3-Dihydroindole

A facile four-step synthetic method for 7-chloroindole, starting from commercially available 2,3-dihydroindole, was established with a high overall yield, demonstrating a practical and efficient route for larger-scale preparation [1]. This contrasts with more complex or lower-yielding routes that may exist for other chloroindole isomers.

Synthetic Chemistry Process Development Chemical Manufacturing

7-Chloroindole Application Scenarios


CB1 Receptor Ligand Optimization

Based on evidence that the 7-chloroindole scaffold largely preserves CB1 receptor binding affinity in synthetic cannabinoid analogs [1], researchers can confidently select this compound to introduce a halogen substituent for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) without incurring the significant loss of target engagement observed with 4- and 5-chloroindole derivatives [1].

Antibiofilm Research in Vibrio

Given its unique ability to inhibit biofilm formation in V. parahaemolyticus at 200 μg/mL without affecting planktonic cell viability [1], 7-chloroindole serves as a precise chemical probe for dissecting biofilm-specific regulatory pathways. This is in stark contrast to the potent, bactericidal activity of 4-chloroindole (MIC 50 μg/mL) [1], making 7-chloroindole the preferred tool for studies focused on antivirulence strategies rather than direct antimicrobial killing [1].

Herbicide Lead Generation

U.S. Patent US4047924 establishes 7-halogenated indoles as a privileged subclass with significantly enhanced plant growth regulatory activity [1]. This validated starting point can guide the design of novel herbicides, particularly for controlling monocotyledonous weeds, by leveraging the 7-chloroindole core as a key pharmacophoric element [1].

7-Substituted Indole Synthesis

The availability of a published, high-yield, four-step synthesis of 7-chloroindole from 2,3-dihydroindole [1] provides a reliable pathway for researchers requiring gram to multi-gram quantities. This method can also be adapted for the synthesis of other valuable 7-substituted indoles (e.g., 7-bromo, 7-iodo, 7-methoxy) [1], establishing 7-chloroindole as a versatile gateway to a broader class of compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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